2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide
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Overview
Description
2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a pyrrolidinyl and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with nicotinic acid, which undergoes a series of reactions including amide formation, pyrrolidine ring construction, and pyridine ring attachment. The methylthio group is introduced via a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridine ring can be reduced to a piperidine ring under certain conditions.
Substitution: The nicotinamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
- 2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isonicotinamide
Uniqueness
2-(methylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is unique due to its specific substitution pattern and the presence of both pyrrolidinyl and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-22-16-13(5-4-9-18-16)15(21)19-12-7-10-20(11-12)14-6-2-3-8-17-14/h2-6,8-9,12H,7,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJIJHPSLPZLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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